![molecular formula C17H20FN5O3 B2481244 N,N-diethyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941976-52-9](/img/structure/B2481244.png)
N,N-diethyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like "N,N-diethyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide" often involves multiple steps, including the creation of intermediate compounds and the use of various chemical reactions to achieve the desired structure. For example, Sztanke et al. (2013) described the synthesis of novel derivatives by optimized routes that demonstrate significant antitumor activities in vitro, utilizing the privileged 7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one scaffold through facile addition reactions and cyclocondensation (Sztanke, Rzymowska, & Sztanke, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These techniques provide detailed information about the arrangement of atoms within the molecule and the chemical bonds that connect them. Geng et al. (2023) utilized single-crystal X-ray diffraction and density functional theory (DFT) to analyze and confirm the molecular structures of related compounds (Geng et al., 2023).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions due to their reactive functional groups. These reactions can be exploited to modify the compound or to understand its chemical behavior under different conditions. For instance, Kato et al. (1976) explored the reaction of similar compounds with triethyloxonium fluoroborate to yield derivatives with potential applications (Kato, Takada, & Ueda, 1976).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their practical application and formulation. These properties are determined using standard laboratory techniques and can influence the compound's behavior in biological systems or industrial processes.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's potential applications and safety profile. Studies such as those by Wang et al. (2015), who explored the modification of related compounds to improve their anticancer efficacy and reduce toxicity, highlight the importance of understanding these properties (Wang et al., 2015).
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
N,N-diethyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide and its derivatives have been explored for their potential anticancer activities. Studies have shown that specific derivatives of this compound exhibit remarkable antitumor activities in vitro. For instance, ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate, a derivative, has been identified as a promising lead structure for designing novel selective antitumor agents due to its lower cytotoxicity towards normal cells and higher efficacy against cancer cells (Sztanke, Rzymowska, & Sztanke, 2013).
Antibacterial Properties
Certain derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial properties. Studies indicate that some of these derivatives show significant activity against various bacterial strains, highlighting their potential as antibacterial agents (Alharbi & Alshammari, 2019).
Antimicrobial and Antifungal Effects
Research has also been conducted on the synthesis of various derivatives of N,N-diethyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide with antimicrobial and antifungal properties. These studies indicate that these compounds can be effective against a range of microbial and fungal species, presenting a potential area for developing new antimicrobial and antifungal agents (Bondock, Rabie, Etman, & Fadda, 2008).
Antipsychotic Potential
There is research indicating the potential use of derivatives of this compound in the development of antipsychotic medication. Specific derivatives have been tested and found to exhibit an antipsychotic-like profile in behavioral animal tests, suggesting their potential application in treating psychiatric disorders (Wise et al., 1987).
Eigenschaften
IUPAC Name |
N,N-diethyl-2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3/c1-3-20(4-2)14(24)11-23-16(26)15(25)22-10-9-21(17(22)19-23)13-7-5-12(18)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRMZFOFMHSYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2481161.png)
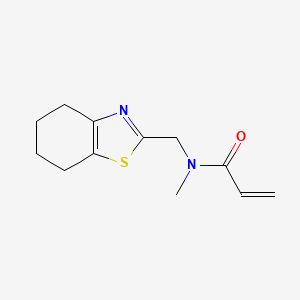
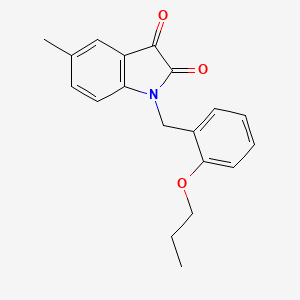
![9-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2481166.png)
![tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/no-structure.png)
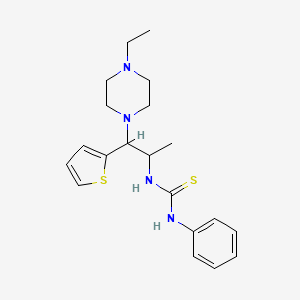
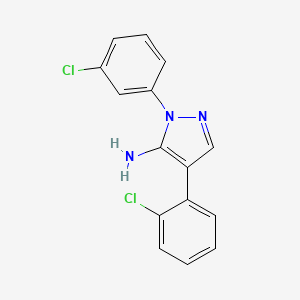

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2481174.png)
![Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2481177.png)
![ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2481178.png)
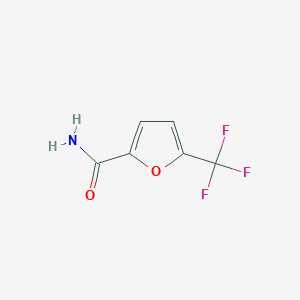
![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2481181.png)
